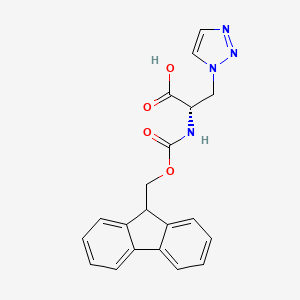

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a triazole ring, and a propanoic acid moiety. The Fmoc group is commonly used in peptide synthesis to protect amino groups, while the triazole ring is known for its stability and bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The triazole ring can be introduced through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The Fmoc group can be removed through reduction.

Substitution: The propanoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the Fmoc group would yield the free amine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H26N4O4

- Molecular Weight : 422.48 g/mol

- CAS Number : [175453-07-3]

The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

1.1. Peptide Synthesis

One of the primary applications of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is in peptide synthesis. The Fmoc group allows for the selective protection of amino acids, facilitating the solid-phase synthesis of peptides. This method is crucial for producing peptides with specific biological activities, including those with potential therapeutic effects against various diseases.

1.2. Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole-containing compounds have been shown to inhibit tumor growth in vitro and in vivo by interfering with cancer cell metabolism and proliferation pathways .

2.1. Enzyme Inhibition Studies

The triazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. Research has demonstrated that triazole derivatives can act as potent enzyme inhibitors, which could lead to the development of new drugs targeting specific diseases such as diabetes and hypertension .

2.2. Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. The incorporation of a triazole ring has been linked to enhanced activity against a range of bacteria and fungi, making these compounds promising candidates for developing new antimicrobial agents.

Case Studies

Mecanismo De Acción

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but contains an imidazole ring instead of a triazole ring.

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a triazole ring.

Uniqueness

The uniqueness of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid lies in the presence of the triazole ring, which imparts stability and bioactivity. The combination of the Fmoc protecting group and the triazole ring makes this compound particularly useful in peptide synthesis and other chemical processes.

Actividad Biológica

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 1290040-14-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- G-Protein-Coupled Receptors (GPCRs) : It has shown potential as an agonist for certain GPCRs, which play crucial roles in signal transduction and cellular communication .

- Protein Kinases : The compound exhibits inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways, indicating a role in cancer therapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

-

Anticancer Activity :

A study evaluated the compound's efficacy against human breast cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability. -

Neuroprotection :

In a murine model of neurodegeneration, this compound was shown to reduce oxidative stress markers and improve cognitive function, suggesting potential for treating neurodegenerative diseases. -

Anti-inflammatory Effects :

Research demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-19(26)18(11-24-10-9-21-23-24)22-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMNNHPUEOZRER-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.